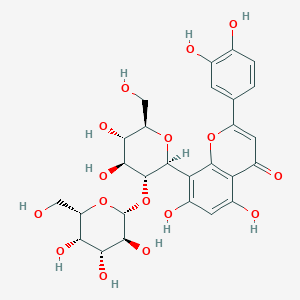

2"-O-beta-L-galactopyranosylorientin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C27H30O16 |

|---|---|

Molekulargewicht |

610.5 g/mol |

IUPAC-Name |

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26-,27-/m1/s1 |

InChI-Schlüssel |

QQBFHNKJGBCSLG-KLYXJHKJSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CO)O)O)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to 2"-O-beta-L-galactopyranosylorientin: From Natural Sources to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with demonstrated anti-inflammatory properties. This document details its natural sources, presents quantitative data on related compounds, outlines experimental protocols for extraction and analysis, and visualizes its implicated signaling pathways.

Natural Sources of 2"-O-beta-L-galactopyranosylorientin

This compound has been predominantly isolated from plant species within the Trollius and Lophatherum genera. The primary documented sources include:

-

Trollius chinensis Bunge (Golden Queen): The flowers of this perennial plant are a significant source of the compound.[1]

-

Trollius ledebouri Rchb.: The flowers of this species have also been identified as a natural source.[2][3][4][5]

-

Lophatherum gracile Brongn.: This perennial grass is another known source of this compound.

Quantitative Data

While specific yield data for this compound is not extensively reported in readily available literature, data for the related flavonoids, orientin and vitexin, from Trollius chinensis provides a valuable reference for extraction efficiency.

Table 1: Yield of Major Flavonoids from Trollius chinensis Flowers Using Different Extraction Methods

| Extraction Method | Compound | Yield (%) |

| Ultrasonic-Assisted Extraction (UAE) | Vitexin | 1.08 - 1.25 |

| Orientin | 0.53 - 0.62 | |

| Heating Reflux Extraction (HRE) | Vitexin | 0.89 |

| Orientin | 0.52 |

Data adapted from a study on the optimization of flavonoid extraction from Trollius chinensis Bunge.

Experimental Protocols

General Extraction of Flavonoids from Trollius chinensis (Golden Queen)

This protocol is based on a patented method for preparing a Trollius chinensis extract rich in flavonoids.

Objective: To extract total flavonoids from the dried flowers of Trollius chinensis.

Materials and Reagents:

-

Dried flowers of Trollius chinensis

-

Ethanol (10-100% aqueous solution)

-

Macroporous adsorption resin or polyamide resin

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Extraction:

-

To the dried flower material of Trollius chinensis, add a 10-100% ethanol-water solution in a ratio of 1:5 to 1:50 (w/v).

-

Perform reflux extraction 1 to 6 times, with each extraction lasting 0.5 to 8 hours.

-

After each extraction, filter the mixture and combine the ethanol-water extracts.

-

-

Concentration:

-

Recover the ethanol from the combined extract using a rotary evaporator.

-

Concentrate the remaining aqueous solution to a relative density of 1.00-1.20.

-

Allow the concentrate to stand, then filter to remove any precipitate.

-

-

Purification:

-

Adsorb the filtrate onto a pre-treated macroporous adsorption resin or polyamide resin column.

-

Wash the column with water to remove impurities.

-

Elute the flavonoid-rich fraction with 10-100% ethanol.

-

-

Final Product:

-

Collect the ethanol eluate and recover the ethanol under reduced pressure.

-

Dry the resulting extract, pulverize it into a fine powder, and sieve to obtain the final Trollius chinensis flavonoid extract. The total flavonoid content in the extract is expected to be over 20%.[6]

-

Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol outlines the methodology to assess the anti-inflammatory effects of this compound by measuring its impact on lipopolysaccharide (LPS)-induced inflammatory mediators in a macrophage cell line.

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 cells.

Materials and Reagents:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours to determine non-toxic concentrations.

-

Add MTT solution and incubate. Subsequently, solubilize the formazan crystals and measure the absorbance to assess cell viability.

-

-

LPS Stimulation and Treatment:

-

Seed RAW 264.7 cells in appropriate culture plates.

-

Pre-treat the cells with non-toxic concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

TNF-α and IL-6: Measure the concentrations of these cytokines in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Analyze the data to determine the dose-dependent inhibitory effects of this compound on the production of NO, TNF-α, and IL-6.

-

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, particularly in macrophages stimulated by lipopolysaccharide (LPS). The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In response to LPS, this pathway is activated, leading to the production of pro-inflammatory cytokines. This compound is proposed to inhibit this pathway.

Caption: Proposed inhibition of the LPS-induced NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades involving ERK, JNK, and p38, is also activated by LPS and contributes to the inflammatory response. Flavonoids are known to modulate these cascades.

Caption: Proposed modulation of the LPS-induced MAPK signaling pathway.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a general workflow for the isolation of this compound from its natural sources and subsequent screening for its anti-inflammatory bioactivity.

Caption: General experimental workflow for isolation and bioactivity screening.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound | MP Sciences [mpsciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2''-O-Beta-L-Galorientin | CAS#:861691-37-4 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN103623075A - Preparation method for trollius chinensis bunge extract - Google Patents [patents.google.com]

The Flavonoid Glycoside "2"-O-beta-L-galactopyranosylorientin" in Lophatherum gracile: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the phytochemical "2"-O-beta-L-galactopyranosylorientin" found in the medicinal plant Lophatherum gracile. This document synthesizes available data on the compound, its host plant, and related flavonoids, providing insights into its potential therapeutic applications. While direct quantitative and mechanistic data for "this compound" from Lophatherum gracile is limited in current literature, this guide extrapolates from research on the plant's flavonoid-rich extracts and structurally similar compounds to provide a foundational understanding.

Lophatherum gracile, commonly known as Dan Zhu Ye, is a perennial herb used in traditional medicine for its anti-inflammatory, diuretic, and antipyretic properties.[1][2][3] Modern research has identified flavonoids as major bioactive constituents of this plant, contributing to its therapeutic effects.[1][3] Among these is the C-glycosylflavone "this compound". While this specific compound is confirmed to be present in Lophatherum gracile, its concentration and full biological activity profile are still under investigation.[4][5]

Quantitative Analysis of Flavonoids in Lophatherum gracile

Table 1: Quantitative Data of Major Flavonoids in Lophatherum gracile

| Compound | Concentration Range (% of dry weight) | Analytical Method | Reference |

| Swertiajaponin | up to 1.385% | HPLC | [3] |

| Luteolin 6-C-α-L-arabinopyranoside | 0.031% - 0.126% | HPLC | [3] |

| Isoorientin | 5.98% (in a flavonoid-enriched extract) | UPLC-MS/MS | [2] |

Experimental Protocols

Detailed experimental protocols for the specific isolation and quantification of "this compound" from Lophatherum gracile are not explicitly published. However, a general methodology can be inferred from studies on the isolation and analysis of flavonoid glycosides from this plant.

General Protocol for Extraction and Isolation of Flavonoid Glycosides from Lophatherum gracile

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques.

-

Extraction:

-

Air-dried and powdered leaves of Lophatherum gracile are extracted with an aqueous ethanol solution (e.g., 70% ethanol) at room temperature with agitation for a specified period (e.g., 24 hours).

-

The extraction process is typically repeated multiple times (e.g., 3 times) to ensure maximum yield.

-

The extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Separation:

-

The flavonoid-rich fractions are subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel, Sephadex LH-20, or macroporous resin columns are commonly used. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is used for the final purification of individual compounds using a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water with a small amount of acid like formic acid).

-

General Protocol for Quantification by HPLC

-

Standard Preparation: A stock solution of a reference standard (e.g., isoorientin, as a proxy) is prepared in a suitable solvent (e.g., methanol) at a known concentration. A series of calibration standards are prepared by diluting the stock solution.

-

Sample Preparation: A precisely weighed amount of the dried plant material or extract is dissolved in the same solvent as the standard and filtered through a 0.45 µm membrane filter before injection.

-

HPLC Conditions:

-

Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution system is typically used, for example, with acetonitrile (A) and water containing a small percentage of formic or acetic acid (B).

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the flavonoids show maximum absorbance (e.g., 330-350 nm).

-

-

Quantification: The concentration of the analyte in the sample is determined by comparing its peak area with the calibration curve generated from the reference standards.

Potential Signaling Pathways

Direct evidence for the signaling pathways modulated by "this compound" from Lophatherum gracile is currently unavailable. However, research on total flavonoid extracts from the plant and other structurally related flavonoids provides strong indications of their likely mechanisms of action, particularly in anti-inflammatory and anti-diabetic contexts.

Anti-Inflammatory Signaling

Studies on total flavonoid extracts of Lophatherum gracile suggest that they exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines and mediators.

Caption: Putative Anti-Inflammatory Signaling Pathway of L. gracile Flavonoids.

Anti-Diabetic Signaling

Research on Lophatherum gracile extracts in the context of type 2 diabetes has pointed to the modulation of the gut microbiota and inhibition of the Lipopolysaccharide (LPS)/Toll-like receptor 4 (TLR4)/NF-κB signaling pathway in the intestine.[4][7] This suggests a mechanism involving the reduction of inflammation-induced insulin resistance. Other flavonoids have been shown to improve insulin signaling through pathways like PI3K/Akt.[8][9]

Caption: Potential Anti-Diabetic Mechanisms of L. gracile Flavonoids.

Future Directions

The presence of "this compound" in Lophatherum gracile, a plant with a rich history in traditional medicine and demonstrated biological activities, warrants further investigation. Future research should focus on:

-

Quantitative Analysis: Developing and validating analytical methods to accurately quantify "this compound" in Lophatherum gracile from different geographical locations and at various growth stages.

-

Isolation and Structural Elucidation: Isolating sufficient quantities of the pure compound to confirm its structure and for use in biological assays.

-

Pharmacological Studies: Conducting in vitro and in vivo studies to elucidate the specific biological activities of "this compound", including its anti-inflammatory, anti-diabetic, and other potential therapeutic effects.

-

Mechanism of Action: Investigating the precise molecular targets and signaling pathways modulated by this specific flavonoid glycoside.

This technical guide provides a starting point for researchers to explore the potential of "this compound" from Lophatherum gracile. The information compiled herein, though based in part on related compounds and extracts, highlights a promising area for future drug discovery and development.

References

- 1. "Flavone glycosides from commercially available Lophatheri Herba and th" by J.-S. Fan, I.-J. Lee et al. [jfda-online.com]

- 2. Anti-inflammatory and antiviral activities of flavone C-glycosides of Lophatherum gracile for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research and utilization status of Lophatherum gracile: A medicinal and food homologous plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Component Screening and Mechanistic Study of the Anti-Diabetic Activity of Lophatherum gracile Brongn Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the anti-inflammatory effects of total flavonoids from L. gracile on LPS-induced inflammation: An integrated approach combining network pharmacology, molecular docking, and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactive Component Screening and Mechanistic Study of the Anti-Diabetic Activity of Lophatherum gracile Brongn Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in understanding the anti-diabetic actions of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activity of 2”-O-beta-L-galactopyranosylorientin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the biological activities of the flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin (OGA). The primary focus of this document is its well-documented anti-inflammatory and neuroprotective properties. While direct quantitative data for antioxidant and anticancer activities are not extensively available in the current literature, this guide also outlines the general potential for such effects based on its compound class and provides standardized protocols for future investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction to 2”-O-beta-L-galactopyranosylorientin (OGA)

2”-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside that has been isolated from several plant species, including Trollius chinensis, Trollius ledebouri, and Lophatherum gracile.[1][2][3][4][5] As a member of the flavonoid family, OGA is of significant interest for its potential therapeutic applications. The core structure consists of a flavone (orientin) attached to a galactopyranosyl moiety.

Anti-inflammatory and Neuroprotective Activities

The most extensively studied biological activity of OGA is its potent anti-inflammatory and neuroprotective effect, particularly in the context of neuroinflammation.

Quantitative Data Summary

While specific IC50 values for the inhibition of all inflammatory mediators are not consistently reported in the available literature, the following table summarizes the observed effects of OGA in in vitro models of inflammation.

| Biological Activity | Cell Line | Inducer | Concentration Range | Observed Effect | Reference |

| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | LPS | 100 - 200 µM | Significant decrease in NO production. | [1] |

| Inhibition of Interleukin-6 (IL-6) Production | RAW 264.7 | LPS | 100 - 200 µM | Decreased production of IL-6. | [1] |

| Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production | RAW 264.7 | LPS | 100 - 200 µM | Decreased production of TNF-α. | [1] |

| Inhibition of NO and TNF-α Production | BV-2 Microglia | LPS | 10 - 40 µM | Dose-dependent inhibition of NO and TNF-α. | |

| Inhibition of Pro-inflammatory Gene Expression | BV-2 Microglia | LPS | 10 - 40 µM | Dose-dependent inhibition of iNOS, COX-2, TNF-α, and IL-1β mRNA expression. | |

| Neuroprotection | HT-22 Neuronal Cells (co-cultured with activated BV-2 microglia) | Conditioned media from LPS-activated microglia | Not Specified | Reduced cytotoxicity of activated microglia towards neuronal cells. |

Signaling Pathways

OGA exerts its anti-inflammatory and neuroprotective effects through the modulation of key signaling pathways.

-

Inhibition of NF-κB and ERK Signaling: OGA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-Regulated Kinase (ERK) pathway in lipopolysaccharide (LPS)-stimulated microglial cells. These pathways are critical for the transcription of pro-inflammatory genes.

-

Activation of NRF2/HO-1 Pathway: OGA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[6] This pathway plays a crucial role in the cellular antioxidant response and contributes to the resolution of inflammation. The activation of Nrf2/HO-1 is associated with a decrease in LPS-induced reactive oxygen species (ROS) generation.[6]

Caption: Signaling pathways modulated by 2”-O-beta-L-galactopyranosylorientin (OGA).

Experimental Protocols

-

Cell Lines:

-

RAW 264.7 (murine macrophage)

-

BV-2 (murine microglia)

-

HT-22 (murine hippocampal neuronal)

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of OGA (e.g., 10, 20, 40 µM) for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) for the indicated times.

-

Culture cells in a 96-well plate.

-

Pre-treat with OGA, followed by LPS stimulation for 24 hours.

-

Collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Culture cells and treat as described above.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Isolate total RNA from treated cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using specific primers for iNOS, COX-2, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-NF-κB, total NF-κB, phospho-ERK, total ERK, Nrf2, HO-1, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for assessing the anti-inflammatory activity of OGA.

Antioxidant and Anticancer Activities: A Prospective Outlook

While specific studies detailing the antioxidant and anticancer activities of 2”-O-beta-L-galactopyranosylorientin are limited, flavonoids as a class are well-known for these properties. The structural features of OGA, including its phenolic hydroxyl groups, suggest a potential for free radical scavenging and modulation of cellular processes related to cancer. Further research is warranted to explore these activities.

Proposed Experimental Protocols for Future Studies

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a methanolic solution of DPPH.

-

Mix various concentrations of OGA with the DPPH solution.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution to a specific absorbance at 734 nm.

-

Mix various concentrations of OGA with the ABTS•+ solution.

-

Incubate at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

Cell Viability/Cytotoxicity Assay (MTT Assay):

-

Seed various cancer cell lines (e.g., breast, colon, lung) in 96-well plates.

-

Treat the cells with a range of OGA concentrations for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Conclusion

2”-O-beta-L-galactopyranosylorientin demonstrates significant and promising anti-inflammatory and neuroprotective activities, primarily through the modulation of the NF-κB, ERK, and NRF2/HO-1 signaling pathways. These findings suggest its potential as a lead compound for the development of therapeutic agents for inflammatory and neurodegenerative diseases. Further investigations are required to fully elucidate its antioxidant and anticancer properties, for which standardized experimental protocols have been provided in this guide. This document serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this natural compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

The Anti-inflammatory Properties of 2"-O-beta-L-galactopyranosylorientin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to the pathogenesis of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The modulation of inflammatory pathways presents a key therapeutic strategy for the management of these conditions. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered considerable attention for their potent anti-inflammatory activities. Among these, 2"-O-beta-L-galactopyranosylorientin (OGA), a flavone C-glycoside, has emerged as a compound of interest. This technical guide provides an in-depth overview of the anti-inflammatory properties of OGA, with a focus on its mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of Pro-inflammatory Mediators

OGA has been shown to significantly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2] Furthermore, it markedly suppresses the expression of other pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β), at both the transcriptional and protein levels.[1] The parent compound, orientin, also demonstrates similar inhibitory effects on pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4][5][6]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory activity of OGA is attributed to its ability to suppress the activation of the NF-κB and extracellular signal-regulated kinase (ERK) signaling pathways.[1][2] The NF-κB pathway is a central regulator of inflammation, and its inhibition by OGA leads to a downstream reduction in the expression of various inflammatory mediators.[3][7] Orientin, the aglycone of OGA, also targets the NF-κB pathway, as well as the p38 MAPK and JNK pathways, which are crucial for inflammation-mediated reactions.[3]

Activation of the Nrf2/HO-1 Antioxidant Pathway

OGA has been observed to decrease the generation of reactive oxygen species (ROS) induced by LPS.[1][2] This antioxidant effect is associated with the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway.[1][2] The activation of this pathway contributes to the overall anti-neuroinflammatory and neuroprotective effects of OGA.[1][2]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its parent compound, orientin.

Table 1: Inhibitory Effects of this compound (OGA) on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia

| Biomarker | Concentration of OGA | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) Production | Not specified | Significant inhibition | [1][2] |

| TNF-α Production | Not specified | Significant inhibition | [1][2] |

| iNOS Expression | Not specified | Marked inhibition | [1] |

| COX-2 Expression | Not specified | Marked inhibition | [1] |

| IL-1β Expression | Not specified | Marked inhibition | [1] |

Note: Specific IC50 values for OGA were not available in the reviewed literature. The term "significant" and "marked" are as described in the source.

Table 2: Anti-inflammatory Activity of Orientin

| Model System | Biomarker | Effect | Reference |

| LPS-stimulated RAW 264.7 macrophages | NO Production | Inhibition | [4] |

| LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6, IL-1β | Down-regulation of expression | [4] |

| DMH-induced colorectal carcinogenesis in rats | NF-κB, TNF-α, IL-6 | Diminished expression | [6] |

| DMH-induced colorectal carcinogenesis in rats | iNOS, COX-2 | Down-regulation of expression | [6] |

| RBL-2H3, mBMMCs, and RPMCs cells | Allergic Inflammation | Inhibition (at 1 µM) | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to evaluate the anti-inflammatory properties of this compound and related compounds.

Cell Culture and Treatment

-

Cell Line: BV-2 murine microglial cells are a commonly used in vitro model for neuroinflammation studies.[1] RAW 264.7 murine macrophages are another standard cell line for assessing general inflammatory responses.[4]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS). The compound of interest (e.g., OGA) is added to the cell culture medium at various concentrations prior to or concurrently with LPS stimulation.

Nitric Oxide (NO) Production Assay

-

BV-2 cells are seeded in 96-well plates.

-

Cells are pre-treated with varying concentrations of the test compound for a specified duration (e.g., 1 hour).

-

LPS (e.g., 100 ng/mL) is added to the wells to stimulate NO production.

-

After a 24-hour incubation period, the culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Cell culture supernatants are collected after treatment.

-

The concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from the treated cells using a suitable reagent (e.g., TRIzol).

-

cDNA is synthesized from the extracted RNA.

-

qRT-PCR is performed using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Western Blot Analysis for Protein Expression

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-NF-κB, p-ERK, Nrf2, HO-1).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Caption: Anti-inflammatory signaling pathways modulated by OGA.

Experimental Workflow

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Orientin, a C-glycosyl dietary flavone, suppresses colonic cell proliferation and mitigates NF-κB mediated inflammatory response in 1,2-dimethylhydrazine induced colorectal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Antiviral Activity of 2”-O-beta-L-galactopyranosylorientin: A Technical Guide

Disclaimer: As of the compilation of this document, there is a notable absence of published scientific literature specifically detailing the antiviral properties of 2”-O-beta-L-galactopyranosylorientin. However, substantial research has been conducted on its parent compound, orientin, demonstrating its potential as an antiviral agent. This technical guide will therefore focus on the established antiviral activities of orientin, providing a comprehensive overview of its efficacy, methodologies for its study, and its proposed mechanisms of action. This information may serve as a foundational reference for investigating the potential antiviral capabilities of 2”-O-beta-L-galactopyranosylorientin.

Executive Summary

Orientin, a C-glycosylflavone found in various medicinal plants, has demonstrated notable antiviral activity against several viral pathogens, including Parainfluenza Virus 3 (PIV-3) and Herpes Simplex Virus Type 2 (HSV-2)[1]. While the precise mechanisms are still under investigation, the antiviral action of orientin is thought to be linked to its well-documented anti-inflammatory and antioxidant properties, which can modulate the host's response to viral infections. This guide provides a detailed summary of the quantitative data on orientin's antiviral efficacy, the experimental protocols used to ascertain these activities, and the potential signaling pathways involved.

Quantitative Antiviral Data

The antiviral efficacy of orientin has been evaluated against different viruses. The following table summarizes the available quantitative data. It is important to note that for HSV-2, the data pertains to a flavonoid mixture containing orientin.

| Virus | Compound/Extract | Assay | Cell Line | Result | Reference |

| Parainfluenza Virus 3 (PIV-3) | Orientin | Not Specified | Not Specified | Moderate to potent antiviral activity | [1] |

| Herpes Simplex Virus Type 2 (HSV-2) | Flavonoid Mixture (including Orientin, Rutin, Quercetin, and Kaempferol) | Not Specified | Hep-2 | Full inhibition at a maximum nontoxic dose of 0.048 µg/mL | [1] |

Experimental Protocols

Detailed experimental protocols for the specific studies on orientin's antiviral activity are not extensively published. However, this section outlines standardized and widely accepted methodologies for key antiviral and related assays that would be employed to evaluate the efficacy of a compound like orientin.

Cytotoxicity Assay (MTT Assay)

Prior to assessing antiviral activity, it is crucial to determine the non-toxic concentration range of the compound on the host cells.

-

Cell Seeding: Plate Vero (for HSV-2) or other suitable host cells (e.g., A549 for PIV-3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of orientin in the appropriate cell culture medium. Add the dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay is a standard method to quantify the inhibition of viral replication.

-

Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with the virus (e.g., HSV-2 or PIV-3) at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 PFU/well) for 1 hour at 37°C.

-

Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of orientin and 1% methylcellulose to prevent secondary plaque formation.

-

Incubation: Incubate the plates at 37°C until visible plaques are formed (typically 2-3 days for HSV-2).

-

Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is the concentration of orientin that reduces the number of viral plaques by 50% compared to the virus control.

Mechanism of Action and Signaling Pathways

The precise antiviral mechanism of orientin is not fully elucidated. However, its known anti-inflammatory and antioxidant activities suggest that it may interfere with viral replication by modulating host cell signaling pathways that are often exploited by viruses.

Inhibition of Inflammatory Pathways

Many viral infections trigger a robust inflammatory response, which can contribute to pathogenesis. Orientin has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation and nuclear translocation of NF-κB, orientin can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby creating a less favorable environment for viral replication and reducing virus-induced pathology.

References

An In-depth Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with notable anti-inflammatory properties. The document details its chemical structure, physicochemical properties, and natural origins. Furthermore, it outlines experimental protocols for its isolation from natural sources and for the evaluation of its biological activity. A key focus is its mechanism of action, particularly its inhibitory effects on the production of pro-inflammatory mediators through the modulation of the NF-κB signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

2”-O-beta-L-galactopyranosylorientin is a flavone C-glycoside, specifically an O-glycoside derivative of orientin. The core structure consists of a luteolin aglycone (a flavone) to which a glucose molecule is attached via a C-C bond at position 8. The defining feature of this compound is the further attachment of a beta-L-galactopyranosyl moiety to the 2” position of the glucose unit via an O-glycosidic linkage.

Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| Formal Name | 2-(3,4-dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | [1] |

| Synonyms | Orientin 2''-O-β-L-galactoside, 2''-O-β-L-Galorientin | [1][2] |

| CAS Number | 861691-37-4 | [1][3] |

| Molecular Formula | C₂₇H₃₀O₁₆ | [1][3] |

| Molecular Weight | 610.5 g/mol | [1][3] |

| Appearance | Solid (White to yellow) | MedChemExpress |

| Purity | ≥98% (Commercially available) | [1][3] |

| Solubility | Soluble in DMSO | [1][2] |

| SMILES | OC1=CC(O)=C(C(C=C(C2=CC(O)=C(C=C2)O)O3)=O)C3=C1[C@@]4([H])--INVALID-LINK--CO)O)O">C@@HO[C@H]5O--INVALID-LINK--O)O">C@HCO | [1] |

| InChI | InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26-,27-/m1/s1 | [1] |

| Natural Sources | Trollius chinensis Bunge, Trollius ledebouri, Lophatherum gracile Brongn | [2][3][4][5] |

Biological Activity: Anti-inflammatory Effects

2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory activity.[1] Its primary mechanism of action involves the suppression of pro-inflammatory mediators in activated macrophages.

Inhibition of Pro-inflammatory Mediators

The compound has been shown to decrease the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells at concentrations ranging from 100 to 200 µM.[1]

| Mediator | Cell Line | Stimulant | Concentration of Compound | Observed Effect | Reference(s) |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 100-200 µM | Decreased production | [1] |

| Interleukin-6 (IL-6) | RAW 264.7 | LPS | 100-200 µM | Decreased production | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | LPS | 100-200 µM | Decreased production | [1] |

Experimental Protocols

Isolation and Purification from Trollius chinensis

The following protocol describes a general method for the extraction and preparative isolation of flavonoids from Trollius chinensis, which can be adapted for the specific purification of 2”-O-beta-L-galactopyranosylorientin.

Experimental Workflow for Isolation

Caption: Workflow for the isolation and purification of 2”-O-beta-L-galactopyranosylorientin.

Methodology:

-

Extraction: Dried and powdered flowers of Trollius chinensis are subjected to reflux extraction with 70% aqueous ethanol.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Preliminary Purification: The crude extract is subjected to column chromatography on a macroporous resin, eluting with a stepwise gradient of ethanol in water to obtain flavonoid-rich fractions.

-

Preparative HPLC: The flavonoid-rich fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile in water as the mobile phase.

-

Identification: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

In Vitro Anti-inflammatory Activity Assay

This protocol details the procedure for evaluating the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin on LPS-stimulated RAW 264.7 macrophages.

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory activity of the compound.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with varying concentrations of 2”-O-beta-L-galactopyranosylorientin (e.g., 100-200 µM) for 2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of IL-6 and TNF-α in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of the compound on NO, IL-6, and TNF-α production is calculated by comparing the results from treated cells to those of LPS-stimulated cells without treatment.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for iNOS (which produces NO), IL-6, and TNF-α.

Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to the promoter regions of target genes and initiates their transcription. It is hypothesized that 2”-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects by interfering with one or more steps in this pathway, ultimately leading to reduced production of pro-inflammatory mediators. Further research is required to elucidate the precise molecular targets of this compound within the NF-κB signaling cascade.

Proposed NF-κB Signaling Pathway Inhibition

Caption: Putative mechanism of NF-κB pathway inhibition by the compound.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with well-documented anti-inflammatory properties. This technical guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and biological activities. The outlined experimental protocols for its isolation and for the assessment of its anti-inflammatory effects offer a practical framework for further research. The proposed mechanism of action involving the inhibition of the NF-κB signaling pathway warrants more in-depth investigation to fully elucidate its therapeutic potential. This information serves as a solid foundation for scientists and drug development professionals interested in exploring the potential of this and similar flavonoid glycosides for the development of novel anti-inflammatory agents.

References

A Comprehensive Technical Guide to 2”-O-β-L-galactopyranosylorientin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the flavonoid C-glycoside, 2”-O-β-L-galactopyranosylorientin, including its chemical identity, biological activities, and the experimental protocols used to elucidate its functions. The information is intended to support research and development efforts in fields such as pharmacology, immunology, and drug discovery.

Chemical Identity and Properties

2”-O-β-L-galactopyranosylorientin is a flavonoid glycoside belonging to the flavone class. It is characterized by the attachment of a β-L-galactopyranosyl group to the 2”-hydroxyl group of the glucose moiety of orientin.

| Identifier | Value |

| IUPAC Name | 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1] |

| Synonyms | Orientin 2′′-O-β-L-galactoside, 2”-O-β-L-Galactopyranosylorientin, OGA |

| CAS Number | 861691-37-4[1][2][3] |

| Molecular Formula | C₂₇H₃₀O₁₆[1][2][3] |

| Molecular Weight | 610.5 g/mol [1][2] |

| Botanical Source | Trollius chinensis Bunge, Lophatherum gracile Brongn[1] |

| Purity | Typically >98% by HPLC |

| Solubility | Soluble in DMSO[2] |

| Storage | Store at -20°C for long-term stability[2] |

Biological Activity: Anti-inflammatory and Neuroprotective Effects

2”-O-β-L-galactopyranosylorientin has demonstrated significant anti-inflammatory and neuroprotective properties. Its primary mechanism of action involves the modulation of key signaling pathways in immune cells, particularly microglia, the resident immune cells of the central nervous system.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of 2”-O-β-L-galactopyranosylorientin (referred to as OGA in some studies) have been quantified in lipopolysaccharide (LPS)-stimulated microglial cells. LPS is a potent inducer of the inflammatory response in these cells.

| Parameter | Cell Line | Treatment | Concentration (µM) | Effect | Reference |

| Nitric Oxide (NO) Production | BV-2 Microglia | OGA + LPS | 50, 100, 200 | Significant inhibition of LPS-induced NO production. | [4] |

| Tumor Necrosis Factor-α (TNF-α) Production | BV-2 Microglia | OGA + LPS | 50, 100, 200 | Significant inhibition of LPS-induced TNF-α production. | [4] |

| Interleukin-1β (IL-1β) Expression | BV-2 Microglia | OGA + LPS | 50, 100, 200 | Marked inhibition of LPS-induced IL-1β mRNA expression. | [4] |

| Inducible Nitric Oxide Synthase (iNOS) Expression | BV-2 Microglia | OGA + LPS | 50, 100, 200 | Marked inhibition of LPS-induced iNOS protein expression. | [4] |

| Cyclooxygenase-2 (COX-2) Expression | BV-2 Microglia | OGA + LPS | 50, 100, 200 | Marked inhibition of LPS-induced COX-2 protein expression. | [4] |

| Reactive Oxygen Species (ROS) Generation | BV-2 Microglia | OGA + LPS | 50, 100, 200 | Significant decrease in LPS-induced intracellular ROS levels. | [4] |

| Microglial-mediated Neurotoxicity | HT-22 Neuronal Cells (co-cultured with BV-2) | OGA + LPS | 50, 100, 200 | Reduced cytotoxicity of activated microglia towards neuronal cells. | [4] |

Signaling Pathways

The anti-inflammatory and neuroprotective effects of 2”-O-β-L-galactopyranosylorientin are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of Pro-inflammatory Pathways

2”-O-β-L-galactopyranosylorientin suppresses the activation of the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase (ERK) signaling pathways, which are critical for the transcription of pro-inflammatory genes.

Caption: Inhibition of NF-κB and ERK Signaling by 2”-O-β-L-galactopyranosylorientin.

Activation of Antioxidant Pathway

The compound also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a key regulator of the cellular antioxidant response.

References

Unveiling the Therapeutic Potential of 2"-O-β-L-galactopyranosylorientin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the flavonoid glycoside 2"-O-β-L-galactopyranosylorientin (OGA). It details its physicochemical properties, notable anti-inflammatory and neuroprotective activities, and its interaction with the multidrug resistance protein 2 (MRP2) transporter. This document synthesizes current research findings, presenting detailed experimental protocols and visualizing key signaling pathways to support further investigation and drug development efforts.

Core Compound Properties

2"-O-β-L-galactopyranosylorientin is a naturally occurring flavonoid glycoside found in various medicinal plants, including Trollius chinensis, Trollius ledebouri, and Lophatherum gracile.[1][2][3] It is recognized for its significant anti-inflammatory properties.[1]

| Property | Value | Reference |

| Molecular Weight | 610.5 g/mol | [3] |

| Molecular Formula | C₂₇H₃₀O₁₆ | [1][3][4] |

| Synonyms | Orientin 2''-O-β-L-galactoside | [1] |

| CAS Number | 861691-37-4 | [5] |

| Solubility | Soluble in DMSO | [1] |

| Storage | -20°C | [5] |

Biological Activity and Mechanism of Action

Anti-inflammatory and Neuroprotective Effects

OGA has demonstrated potent anti-inflammatory and neuroprotective activities. Research indicates that it can significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells and RAW 264.7 macrophages.[1][6]

Key Findings:

-

Inhibition of Pro-inflammatory Mediators: OGA effectively decreases the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 cells at concentrations between 100 to 200 µM.[1][5]

-

Suppression of Inflammatory Gene Expression: The compound markedly inhibits the LPS-induced expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and interleukin-1β (IL-1β).[6]

-

Neuroprotection: OGA has been shown to reduce the cytotoxicity of activated microglia towards HT-22 neuroblastoma cells in a co-culture system, highlighting its neuroprotective potential.[6]

The anti-inflammatory and neuroprotective effects of OGA are primarily mediated through the modulation of key signaling pathways:

-

Inhibition of NF-κB and ERK Signaling: OGA suppresses the activation of nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) signaling pathways, both of which are crucial in the inflammatory response.[6]

-

Activation of the NRF2/HO-1 Pathway: OGA decreases the generation of reactive oxygen species (ROS) induced by LPS. This effect is associated with the activation of the NF-E2-related factor 2 (NRF2)/heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[6]

Caption: OGA's anti-inflammatory mechanism.

Interaction with MRP2 Transporter

OGA has been identified as a substrate for the multidrug resistance protein 2 (MRP2), an efflux transporter.[2][7][8] This interaction suggests that OGA is subject to transporter-mediated efflux in addition to passive diffusion.[2][7] This has implications for its bioavailability and potential drug-drug interactions.

Experimental Protocols

Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol outlines the methodology to evaluate the inhibitory effect of OGA on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

2"-O-β-L-galactopyranosylorientin (OGA)

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6 quantification

-

96-well and 24-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of OGA (e.g., 100-200 µM) for 1 hour.

-

Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS stimulation should be included.

-

-

Nitric Oxide (NO) Assay:

-

After the incubation period, collect the cell culture supernatant.

-

Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions. Measure the absorbance at 540 nm.

-

-

Cytokine Measurement (TNF-α and IL-6):

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's protocols.

-

Caption: Experimental workflow for assessing anti-inflammatory activity.

MRP2 Substrate Assessment using Vesicular Transport Assay

This protocol describes a method to determine if OGA is a substrate of the MRP2 transporter using inside-out membrane vesicles.

Materials:

-

Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human MRP2.

-

Control membrane vesicles (not expressing MRP2).

-

Radiolabeled or fluorescently tagged OGA, or a suitable analytical method (e.g., LC-MS/MS) for unlabeled compound.

-

ATP and AMP solutions.

-

Transport buffer.

-

Rapid filtration apparatus.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Vesicle Preparation: Thaw the MRP2-expressing and control membrane vesicles on ice.

-

Reaction Mixture: Prepare a reaction mixture containing the transport buffer, membrane vesicles, and OGA at the desired concentration.

-

Initiation of Transport: Initiate the transport reaction by adding ATP. For a negative control, add AMP instead of ATP to demonstrate ATP-dependent transport.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 1, 2, 5, 10 minutes) to measure the initial rate of transport.

-

Termination of Transport: Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter membrane that retains the vesicles.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound substrate.

-

Quantification:

-

If using a radiolabeled substrate, measure the radioactivity retained on the filter using a scintillation counter.

-

If using a fluorescent substrate, lyse the vesicles and measure the fluorescence.

-

For unlabeled OGA, the amount of transported substrate inside the vesicles can be quantified using LC-MS/MS.

-

-

Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. Compare the transport in MRP2-expressing vesicles to that in control vesicles.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of the compounds from the flowers of Trollius chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bioivt.com [bioivt.com]

The Core Mechanism of Action of 2”-O-beta-L-galactopyranosylorientin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2”-O-beta-L-galactopyranosylorientin, a flavonoid C-glycoside predominantly isolated from the flowers of Trollius chinensis and Trollius ledebouri, has demonstrated significant anti-inflammatory properties. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular targets and its influence on key signaling pathways. Through a comprehensive review of existing literature, this document provides a detailed overview of the experimental evidence, presents quantitative data in a structured format, and outlines the methodologies of key experiments. The signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's biological activity.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. Flavonoids, a class of polyphenolic secondary metabolites in plants, have garnered considerable interest for their potential therapeutic effects, particularly their anti-inflammatory activities. 2”-O-beta-L-galactopyranosylorientin (also referred to as OGA in some literature) is a notable flavonoid glycoside that has been shown to modulate inflammatory responses. This guide provides a detailed exploration of its mechanism of action, with a focus on its effects on cellular signaling cascades.

Pharmacological Profile

Anti-inflammatory Activity

2”-O-beta-L-galactopyranosylorientin exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells and microglial cells, the compound has been shown to significantly decrease the production of nitric oxide (NO), a key inflammatory signaling molecule.[1] Furthermore, it effectively reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This inhibition of inflammatory mediators is dose-dependent, with significant effects observed at concentrations ranging from 100 to 200 µM.[1]

Molecular Targets

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are attributed to its interaction with several key molecular targets within inflammatory signaling pathways. The primary targets identified to date include components of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Mechanism of Action: Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. 2”-O-beta-L-galactopyranosylorientin has been demonstrated to suppress the activation of this pathway in LPS-stimulated microglial cells.[1] The proposed mechanism involves the inhibition of the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes, including those encoding for TNF-α, IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1]

Figure 1: Inhibition of the NF-κB signaling pathway.

Modulation of the MAPK (ERK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including inflammation. The extracellular signal-regulated kinase (ERK) is a key member of the MAPK family. Evidence suggests that 2”-O-beta-L-galactopyranosylorientin suppresses the LPS-induced phosphorylation of ERK in microglial cells.[1] By inhibiting ERK activation, the compound further contributes to the downregulation of inflammatory responses.

Figure 2: Inhibition of the ERK signaling pathway.

Activation of the Nrf2/HO-1 Antioxidant Pathway

In addition to its direct anti-inflammatory effects, 2”-O-beta-L-galactopyranosylorientin also exhibits antioxidant properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. The compound has been shown to promote the nuclear translocation of Nrf2 and subsequently increase the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[1] This activation of the Nrf2/HO-1 axis helps to mitigate oxidative stress, which is often a contributing factor to inflammation.

Figure 3: Activation of the Nrf2/HO-1 pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin.

| Assay | Cell Line | Stimulant | Concentration of Compound | Observed Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 100 - 200 µM | Significant decrease in NO production | [1] |

| Interleukin-6 (IL-6) Production | RAW 264.7 | LPS | 100 - 200 µM | Significant decrease in IL-6 production | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) Production | RAW 264.7 | LPS | 100 - 200 µM | Significant decrease in TNF-α production | [1] |

| Nitric Oxide (NO) Production | Microglial Cells | LPS | Not specified | Significant inhibition | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) Production | Microglial Cells | LPS | Not specified | Significant inhibition | [1] |

| Interleukin-1β (IL-1β) Expression | Microglial Cells | LPS | Not specified | Marked inhibition | [1] |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Microglial Cells | LPS | Not specified | Marked inhibition | [1] |

| Cyclooxygenase-2 (COX-2) Expression | Microglial Cells | LPS | Not specified | Marked inhibition | [1] |

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to elucidate the mechanism of action of 2”-O-beta-L-galactopyranosylorientin.

Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophage-like cells or BV-2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Plating: Cells are seeded into appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for Western blotting) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of 2”-O-beta-L-galactopyranosylorientin for a pre-incubation period (e.g., 1 hour).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours for cytokine analysis, shorter time points for signaling protein phosphorylation).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After the incubation period, the cell culture supernatant is collected.

-

Griess Reagent: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is prepared.

-

Reaction: An equal volume of the cell supernatant and the Griess reagent are mixed in a 96-well plate and incubated at room temperature for 10-15 minutes.

-

Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite (a stable product of NO) is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

-

Sample Collection: Cell culture supernatants are collected after the experimental treatment.

-

ELISA Kit: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.

-

Procedure:

-

The wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.

-

The plate is washed, and the collected cell supernatants and standards are added to the wells.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

-

Following another incubation and wash step, a substrate solution is added, which reacts with the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

-

-

Quantification: The concentration of the cytokine in the samples is calculated based on the standard curve.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, IκBα, phospho-ERK, total ERK, Nrf2, HO-1, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental procedures.

Figure 4: Workflow for cytokine quantification by ELISA.

Figure 5: General workflow for Western blot analysis.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with a multi-faceted anti-inflammatory mechanism of action. Its ability to concurrently inhibit pro-inflammatory signaling pathways, such as NF-κB and ERK, while activating the protective Nrf2/HO-1 antioxidant pathway, makes it a compelling candidate for further investigation in the context of inflammatory disease therapeutics. The detailed understanding of its molecular interactions and the availability of robust experimental protocols will be instrumental in advancing the research and development of this and similar flavonoid-based compounds. This guide serves as a comprehensive resource for researchers and professionals in the field, providing the foundational knowledge required to explore the full therapeutic potential of 2”-O-beta-L-galactopyranosylorientin.

References

"2"-O-beta-L-galactopyranosylorientin" as an MRP2 Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of "2"-O-beta-L-galactopyranosylorientin" as a substrate for the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter critical to drug disposition and cellular detoxification. While the interaction between this flavonoid glycoside and MRP2 is established, this document outlines the experimental framework for its detailed characterization. This guide furnishes detailed methodologies for the vesicular transport assay, the gold-standard for elucidating MRP2 substrate kinetics. Furthermore, it presents visual workflows and diagrams to facilitate the experimental design and data interpretation process for researchers in drug development and related scientific fields.

Introduction to MRP2 and its Substrates

Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a crucial efflux transporter predominantly located on the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and enterocytes.[1][2] As a member of the ATP-binding cassette (ABC) transporter superfamily, MRP2 actively extrudes a wide array of endogenous and xenobiotic substances, including conjugated and unconjugated drugs, toxins, and metabolites.[1][2] The function of MRP2 is vital for protecting the body from toxic insults and plays a significant role in the pharmacokinetics of many therapeutic agents.[1]

Substrates of MRP2 are structurally diverse and often anionic, encompassing glutathione and glucuronide conjugates, as well as some unconjugated organic anions.[1] Flavonoids, a class of polyphenolic compounds abundant in plants, and their glycosides have been identified as interacting with MRP2, either as substrates or inhibitors.[3]

"this compound": An MRP2 Substrate

"this compound" is a flavonoid glycoside that has been identified as a substrate of the MRP2 transporter.[4][5][6] This interaction implies that MRP2 can actively transport this compound across cellular membranes, a process that has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the kinetics of this transport is essential for predicting potential drug-drug interactions and for the development of novel therapeutic strategies.

Quantitative Data on MRP2-Mediated Transport

A comprehensive search of peer-reviewed scientific literature did not yield specific quantitative kinetic parameters (e.g., Km, Vmax, or IC50) for the transport of "this compound" by MRP2. While the qualitative interaction is established, the affinity and capacity of the transport process remain to be experimentally determined. The following table is provided as a template for researchers to populate once such data is generated through the experimental protocols outlined in this guide.

Table 1: Template for Quantitative Kinetic Parameters of "this compound" Transport by MRP2

| Parameter | Value | Units | Experimental System | Reference |

| Km (Michaelis constant) | µM | |||

| Vmax (Maximum velocity) | pmol/mg protein/min | |||

| IC50 (Half-maximal inhibitory concentration) | µM |

Experimental Protocols for MRP2 Substrate Identification

The vesicular transport assay is the most widely accepted in vitro method for characterizing MRP2 substrates and inhibitors.[7] This assay utilizes inside-out membrane vesicles isolated from cells overexpressing the MRP2 transporter, often Sf9 insect cells or HEK293 mammalian cells.

Vesicular Transport Assay Protocol